Methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride Methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1354487-93-6
VCID: VC3009565
InChI: InChI=1S/C16H22ClNO3.ClH/c1-16(2,3)10-5-6-14(12(17)7-10)21-11-8-13(18-9-11)15(19)20-4;/h5-7,11,13,18H,8-9H2,1-4H3;1H/t11-,13-;/m0./s1
SMILES: CC(C)(C)C1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)Cl.Cl
Molecular Formula: C16H23Cl2NO3
Molecular Weight: 348.3 g/mol

Methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride

CAS No.: 1354487-93-6

Cat. No.: VC3009565

Molecular Formula: C16H23Cl2NO3

Molecular Weight: 348.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride - 1354487-93-6

Specification

CAS No. 1354487-93-6
Molecular Formula C16H23Cl2NO3
Molecular Weight 348.3 g/mol
IUPAC Name methyl (2S,4S)-4-(4-tert-butyl-2-chlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C16H22ClNO3.ClH/c1-16(2,3)10-5-6-14(12(17)7-10)21-11-8-13(18-9-11)15(19)20-4;/h5-7,11,13,18H,8-9H2,1-4H3;1H/t11-,13-;/m0./s1
Standard InChI Key XTKLGTKGTVQATR-JZKFLRDJSA-N
Isomeric SMILES CC(C)(C)C1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)Cl.Cl
SMILES CC(C)(C)C1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)Cl.Cl
Canonical SMILES CC(C)(C)C1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)Cl.Cl

Introduction

Chemical Identity and Basic Properties

Methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride is characterized by its specific stereochemistry, indicated by the (2S,4S) notation in its name. This compound represents a significant class of molecules containing the pyrrolidine ring system, which is a five-membered heterocyclic structure containing a nitrogen atom. The compound has a complex structure featuring several functional groups including a chlorophenoxy moiety, a tert-butyl group, and a methyl ester functionality .

Identification Parameters

The compound can be identified through various parameters that distinguish it from related compounds, as summarized in the following table:

ParameterValue
CAS Number1354487-93-6
Molecular FormulaC16H23Cl2NO3
Molecular Weight348.3 g/mol
IUPAC Namemethyl (2S,4S)-4-(4-tert-butyl-2-chlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride
Parent CompoundCID 56831406 (methyl (2S,4S)-4-(4-tert-butyl-2-chlorophenoxy)pyrrolidine-2-carboxylate)
Creation Date in PubChemMarch 8, 2012
Last ModifiedApril 5, 2025

The compound contains a parent structure (methyl (2S,4S)-4-(4-tert-butyl-2-chlorophenoxy)pyrrolidine-2-carboxylate) with the addition of hydrochloride, forming a salt that affects its solubility and other physicochemical properties .

Physical and Chemical Properties

Understanding the physical and chemical properties of Methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride is essential for predicting its behavior in various chemical environments and biological systems.

Computed Physical Properties

The following table presents key physical properties computed for this compound:

PropertyValueMethod/Reference
Molecular Weight348.3 g/molComputed by PubChem 2.1
Hydrogen Bond Donor Count2Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count4Computed by Cactvs 3.4.8.18
Rotatable Bond Count5Computed by Cactvs 3.4.8.18
Exact Mass347.1054990 DaComputed by PubChem 2.1
Monoisotopic Mass347.1054990 DaComputed by PubChem 2.1

These properties contribute to the compound's behavior in various environments, including its solubility, reactivity, and potential interactions with biological systems .

Structural Identifiers

For computational chemistry and database purposes, the compound can be represented through various notations:

Identifier TypeValue
InChIInChI=1S/C16H22ClNO3.ClH/c1-16(2,3)10-5-6-14(12(17)7-10)21-11-8-13(18-9-11)15(19)20-4;/h5-7,11,13,18H,8-9H2,1-4H3;1H/t11-,13-;/m0./s1
InChIKeyXTKLGTKGTVQATR-JZKFLRDJSA-N
SMILESCC(C)(C)C1=CC(=C(C=C1)O[C@H]2CC@HC(=O)OC)Cl.Cl

These identifiers provide standardized ways to represent the compound's structure and are crucial for searching chemical databases and performing computational analyses .

Structural Characteristics and Stereochemistry

The structure of Methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride displays important features that influence its properties and potential applications.

Key Structural Components

The compound consists of several important structural elements:

  • A pyrrolidine ring (five-membered nitrogen-containing heterocycle)

  • A 4-(tert-butyl)-2-chlorophenoxy substituent at the 4-position of the pyrrolidine ring

  • A methyl ester group at the 2-position of the pyrrolidine ring

  • A hydrochloride salt formation at the pyrrolidine nitrogen

The presence of these functional groups contributes to the compound's ability to interact with various biological targets and its potential applications in medicinal chemistry .

Stereochemistry Analysis

The compound features specific stereochemistry at two carbon centers within the pyrrolidine ring, indicated by the (2S,4S) designation in its name. This stereochemical configuration is critical for its biological activity and interactions with potential targets. The stereogenic centers are:

  • The 2-position of the pyrrolidine ring (bearing the methyl ester group)

  • The 4-position of the pyrrolidine ring (bearing the 4-(tert-butyl)-2-chlorophenoxy group)

Maintaining the correct stereochemistry during synthesis is essential, as different stereoisomers may exhibit significantly different biological activities.

Synthesis and Preparation Methods

The synthesis of Methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride involves carefully controlled reactions to maintain the desired stereochemistry.

General Synthetic Approach

The synthesis typically involves several key steps:

  • Formation of the pyrrolidine ring with the correct stereochemistry

  • Introduction of the 4-(tert-butyl)-2-chlorophenoxy group at the 4-position

  • Esterification of the carboxylic acid functionality at the 2-position

  • Formation of the hydrochloride salt

Throughout this process, careful control of reaction conditions is necessary to maintain the desired (2S,4S) stereochemistry, which is crucial for the compound's intended applications.

Critical Synthetic Considerations

During the synthesis, several factors require careful attention:

  • Stereoselective reactions to establish the (2S,4S) configuration

  • Regioselective introduction of substituents

  • Protection/deprotection strategies for reactive functional groups

  • Purification methods to isolate the desired product

  • Salt formation conditions to produce the pure hydrochloride form

These considerations are important for achieving high-quality product with the correct structure and stereochemistry.

Applications in Research and Development

Methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride has potential applications in several research areas, particularly in pharmaceutical and medicinal chemistry.

Pharmaceutical Research Applications

The compound belongs to the pyrrolidine derivative class, which has shown diverse biological activities. Potential applications include:

  • Use as an intermediate in the synthesis of more complex drug candidates

  • Structure-activity relationship studies to understand the impact of stereochemistry on biological activity

  • Development of novel therapeutic agents targeting specific biological pathways

Pyrrolidine derivatives have demonstrated various biological activities, making this compound potentially valuable in drug discovery efforts.

Comparative Analysis with Related Compounds

Understanding how this compound relates to similar structures can provide insights into its unique properties and potential applications. The table below compares this compound with related structures:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
Methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride1354487-93-6C16H23Cl2NO3348.3 g/molReference compound
Methyl (2S,4S)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride1354485-76-9C16H23Cl2NO3348.3 g/molDifferent position of tert-butyl and chloro groups
Methyl (2S,4S)-4-[4-(sec-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochlorideNot specifiedC16H23Cl2NO3348.3 g/molsec-butyl instead of tert-butyl group
Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate356558-50-4C12H14ClNO3255.7 g/molLacks tert-butyl group
Methyl (2S,4S)-4-(4-chloro-2-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride1354488-02-0C14H19Cl2NO3320.22 g/molEthyl instead of tert-butyl group

These structural variations can significantly affect the compounds' physicochemical properties and biological activities, providing valuable insights for structure-activity relationship studies .

Hazard TypeClassificationPrecautionary Measures
Skin IrritationCategory 2Avoid skin contact, wear protective gloves
Eye IrritationCategory 2AWear eye protection, avoid eye contact
Respiratory System EffectsCategory 3 (STOT-SE)Use in well-ventilated areas, avoid inhalation

These classifications indicate that proper handling procedures should be followed when working with this compound .

SupplierProduct SpecificationsTypical Packaging
Matrix ScientificResearch grade500 mg, 2.5 g
AK Scientific≥95% purityVarious sizes
VulcanchemResearch gradeNot specified
Avantor/VWRResearch gradeNot specified

These suppliers provide the compound primarily for research and development purposes .

Future Research Directions

Based on the structural characteristics and potential applications of Methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride, several promising research directions can be identified.

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